![molecular formula C6H12ClF2NO B2685940 5,5-Difluoroazepan-4-ol;hydrochloride CAS No. 2172603-58-4](/img/structure/B2685940.png)
5,5-Difluoroazepan-4-ol;hydrochloride
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Description
5,5-Difluoroazepan-4-ol; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a derivative of azepane, which is a seven-membered heterocyclic compound containing a nitrogen atom in the ring. The difluoro substitution at the 5 and 5 positions of the azepane ring provides unique properties to this compound, making it a promising candidate for various scientific applications.
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the potential of difluoro compounds in the synthesis of novel chemicals. For instance, a study explored the effective synthesis of a new benzo[1,5]oxazepin-4-one skeleton compound and its derivatives from 1,5-difluoro-2,4-dinitrobenzene under mild conditions. This process involved several steps, including the substitution of fluorine atoms and the reduction of dinitro groups, which could be relevant to the synthesis pathways involving 5,5-Difluoroazepan-4-ol hydrochloride. The synthesized compounds have potential applications in constructing molecular libraries for therapeutic uses (L. Wang et al., 2008).
Functionalized Fluorinated Arylethers Synthesis
Another study detailed the production of fluorinated aryl ethers with acetyl or benzoyl chloride, leading to compounds with amide and aldehyde functionalities. Such research underscores the versatility of fluorinated compounds in creating functionalized materials, potentially including those derived from 5,5-Difluoroazepan-4-ol hydrochloride, for varied chemical and pharmaceutical applications (Brenda Doherty et al., 2003).
Development of Energetic Materials
The synthesis and structural confirmation of highly energetic materials like 3,4-di(nitramino)furazan highlight the role of difluoro compounds in creating high-performance explosives. By stabilizing sensitive structures through the preparation of nitrogen-rich salts, this research provides insights into the potential of 5,5-Difluoroazepan-4-ol hydrochloride in developing new energetic materials with significant explosive capabilities (Yongxing Tang et al., 2015).
Antimicrobial Agent Synthesis
Investigations into the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicate the importance of difluoro compounds in creating substances with medical applications. Such studies suggest the potential for 5,5-Difluoroazepan-4-ol hydrochloride to serve as a precursor or intermediate in synthesizing antimicrobial agents (P. Sah et al., 2014).
properties
IUPAC Name |
5,5-difluoroazepan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-4-9-3-1-5(6)10;/h5,9-10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCBSHXRSPQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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